2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride
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Overview
Description
2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride is a heterocyclic compound that features a trifluoromethyl group and a thiazolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydropyridine derivatives with trifluoromethylthio reagents in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzymes or bind to receptors, disrupting normal cellular functions. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring structure but differ in their substitution patterns and biological activities.
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring system but with different electronic properties and reactivity.
Uniqueness
2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6;/h11H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJOVNPOMFGHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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